molecular formula C13H11F3N2O2 B2968114 ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate CAS No. 349-73-5

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate

Cat. No.: B2968114
CAS No.: 349-73-5
M. Wt: 284.238
InChI Key: FNHPLXBWPGHIAL-UHFFFAOYSA-N
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Description

Ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate (CAS RN: 149550-20-9) is an α,β-unsaturated cyanoacrylate derivative characterized by a trifluoromethyl-substituted anilino group at the β-position. The compound adopts an (E)-configuration across the C=C bond, as confirmed by crystallographic data and structural analysis . The trifluoromethyl group (–CF₃) imparts strong electron-withdrawing effects, enhancing the electrophilicity of the α-carbon, which is critical for its reactivity in Michael additions and cyclization reactions. This compound is primarily utilized as a precursor in synthesizing biologically active molecules, including acrylamides and heterocyclic derivatives .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)9(7-17)8-18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8,18H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPLXBWPGHIAL-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC(=C1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=CC(=C1)C(F)(F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate, with the chemical formula C13H11F3N2O2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that compounds with trifluoromethyl groups exhibit enhanced potency against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for this compound are comparable to those of established antibiotics like ciprofloxacin, indicating its potential as an antimicrobial agent .

The proposed mechanism of action for this compound involves:

  • Inhibition of Protein Synthesis: The compound appears to disrupt bacterial protein synthesis pathways.
  • Disruption of Nucleic Acid Synthesis: It may also inhibit nucleic acid synthesis, which is crucial for bacterial growth and replication.
  • Biofilm Inhibition: Preliminary data suggest that this compound can inhibit biofilm formation in MRSA strains, which is critical in treating chronic infections .

Cytotoxicity and Selectivity

Research indicates that while this compound exhibits antimicrobial effects, it maintains a favorable cytotoxicity profile. In vitro studies have shown low cytotoxicity against mammalian cell lines, suggesting a selective action against bacterial cells without significantly harming human cells .

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against various pathogens. The results demonstrated:

Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus15.631.25
Enterococcus faecalis31.2562.5
Escherichia coli125>250

The compound displayed significant activity against Gram-positive bacteria but less efficacy against Gram-negative strains, indicating a selective antibacterial profile .

Study 2: Biofilm Formation Inhibition

In another investigation focusing on biofilm-forming bacteria, this compound was tested for its ability to inhibit biofilm formation:

Bacterial StrainBiofilm Inhibition (%)
MRSA55
Enterococcus faecalis40

These findings suggest that the compound could be a candidate for treating infections characterized by biofilm formation .

Comparison with Similar Compounds

Structural and Electronic Variations

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
  • Structure: The 4-methoxyphenyl group replaces the 3-(trifluoromethyl)anilino substituent.
  • Electronic Effects : The methoxy (–OCH₃) group is electron-donating, reducing the electrophilicity of the α-carbon compared to the –CF₃ group.
  • Conformation : Syn-periplanar geometry across the C=C bond (torsion angle: 3.2°) .
  • Applications: Used in synthesizing 2-propenoylamides and 2-propenoates with pharmacological activity .
Ethyl (E)-2-cyano-3-(2-fluoroanilino)prop-2-enoate
  • Structure : Substitution of –CF₃ with a fluoro (–F) group at the 2-position of the aniline ring.
  • Electronic Effects : –F is moderately electron-withdrawing but less so than –CF₃, leading to intermediate electrophilicity.
  • Reactivity : Likely less reactive in nucleophilic additions compared to the trifluoromethyl analog .
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate
  • Structure : Thiophene replaces the aromatic amine group.
  • Physico-chemical Properties : Melting point: 79–82°C; density: 1.247 g/cm³; classified as an irritant .
  • Applications: Potential use in materials science due to sulfur’s conjugation effects.

Physico-chemical Properties

Compound Molecular Formula Melting Point (°C) Boiling Point (°C) Hazard Class Key Substituent
Ethyl (E)-2-cyano-3-[3-(trifluoromethyl)anilino]prop-2-enoate C₁₃H₁₁F₃N₂O₂ Irritant 3-(Trifluoromethyl)anilino
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate C₁₃H₁₃NO₃ 4-Methoxyphenyl
Ethyl (2E)-2-cyano-3-(thiophen-2-yl)prop-2-enoate C₁₀H₉NO₂S 79–82 340.8 (predicted) Irritant Thiophen-2-yl
Ethyl (E)-3-(2-methylphenyl)-2-propenoate C₁₂H₁₄O₂ 2-Methylphenyl

Q & A

Basic Question

  • NMR spectroscopy : Confirm the (E)-configuration via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons).
  • IR spectroscopy : Identify characteristic bands (e.g., C≡N stretch ~2220 cm⁻¹, C=O stretch ~1700 cm⁻¹).
  • Mass spectrometry : Validate molecular weight using ESI-MS or MALDI-TOF .

How can reaction conditions be optimized for introducing trifluoromethyl groups in similar compounds?

Advanced Question
Trifluoromethyl groups are electron-withdrawing and sterically demanding:

  • Catalytic systems : Use Cu(I) or Pd(II) catalysts to mediate C–CF3 bond formation.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates.
  • Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize side products .

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